2-Hydroxymethyl-3-hydroxymorphinan
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Overview
Description
2-Hydroxymethyl-3-hydroxymorphinan is a compound belonging to the morphinan family, which is known for its psychoactive properties. This compound is a derivative of dextromethorphan, a common ingredient in cough suppressants. It has been studied for its potential neuroprotective and anti-inflammatory effects, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-3-hydroxymorphinan typically involves the O-demethylation of 3-methoxymorphinan derivatives. This process can be carried out using various reagents such as boron tribromide (BBr3), methanesulfonic acid (MeSO3H) with methionine, or hydrobromic acid (HBr). The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ionic liquids as solvents to enhance the efficiency and environmental friendliness of the process. This method can reduce the number of preparation steps and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-3-hydroxymorphinan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other morphinan derivatives.
Biology: Investigated for its neuroprotective effects on dopaminergic neurons.
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and research chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-3-hydroxymorphinan involves its interaction with various molecular targets and pathways:
Neuroprotection: It exerts neuroprotective effects by inhibiting the release of glutamate and reducing oxidative stress.
Anti-inflammatory: The compound reduces inflammation by modulating the activity of microglia and astrocytes.
Molecular Targets: It targets voltage-dependent calcium channels and protein kinase C, which are involved in the regulation of neurotransmitter release and cell survival
Comparison with Similar Compounds
2-Hydroxymethyl-3-hydroxymorphinan can be compared with other similar compounds in the morphinan family, such as:
Dextromethorphan: A widely used cough suppressant with similar neuroprotective properties.
Dextrorphan: An active metabolite of dextromethorphan with potent neuroprotective effects.
Norlevorphanol: An opioid analgesic with different pharmacological properties .
The uniqueness of this compound lies in its combination of neuroprotective and anti-inflammatory effects without producing significant neuropsychotoxic side effects .
Properties
Molecular Formula |
C18H25NO2 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(1R,9R,10R)-5-(hydroxymethyl)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-trien-4-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-7-6-18-5-3-2-4-14(18)16(19)9-12-8-13(11-20)17(21)10-15(12)18/h8,10,14,16,20-21H,2-7,9,11H2,1H3/t14-,16+,18+/m0/s1 |
InChI Key |
BPBSRBFSNMZXSP-YXJHDRRASA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=CC(=C(C=C34)O)CO |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=CC(=C(C=C34)O)CO |
Origin of Product |
United States |
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